8-Aminoisoquinolin-3-ol
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Overview
Description
8-Aminoisoquinolin-3-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family This compound is characterized by the presence of an amino group at the 8th position and a hydroxyl group at the 3rd position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoisoquinolin-3-ol can be achieved through several methods. One common approach involves the nitration of isoquinoline to produce a mixture of nitro derivatives, followed by reduction to obtain the amino compound. Another method involves the amination of 8-chloroisoquinoline .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes and green chemistry principles to enhance yield and reduce environmental impact. Methods such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are commonly used .
Chemical Reactions Analysis
Types of Reactions: 8-Aminoisoquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted isoquinolines, quinoline derivatives, and various functionalized isoquinoline compounds .
Scientific Research Applications
8-Aminoisoquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Aminoisoquinolin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The compound’s ability to chelate metal ions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
8-Aminoquinoline: Similar in structure but lacks the hydroxyl group at the 3rd position.
Isoquinoline: The parent compound without any substituents.
1,2,3,4-Tetrahydroisoquinoline: A reduced form of isoquinoline with diverse biological activities.
Uniqueness: 8-Aminoisoquinolin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
8-amino-2H-isoquinolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-9(12)11-5-7(6)8/h1-5H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJTYRWPGJPLPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309670 |
Source
|
Record name | 8-Amino-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374652-00-2 |
Source
|
Record name | 8-Amino-3(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374652-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Amino-3(2H)-isoquinolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501309670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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